![molecular formula C10H12N4 B2875378 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2195939-31-0](/img/structure/B2875378.png)

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

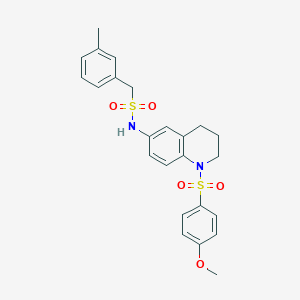

“2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains an azetidinone ring and an imidazo[4,5-b]pyridine ring . Azetidinones, also known as β-lactam compounds, are an important class of heterocyclic compounds which are a structural feature of β-lactam antibiotics such as penicillin and cephalosporin .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting with pyrazine-2,3-dicarboxylic acid which is converted to the corresponding diester in absolute ethanol and glacial acetic acid as a catalyst . The resulted diester undergoes hydazinolysis with hydrazine hydrate to afford dicarbohydrazide which is further treated with different substituted pyridine-2-carbaldehyde to give new Schiff bases . These new Schiff bases are then reacted with chloroacetochloride and (or) dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives of the titled compounds .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the azetidinone and imidazo[4,5-b]pyridine rings . The inherent rigidity of these rings may decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .Scientific Research Applications

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines and related compounds involves innovative chemical reactions, highlighting the importance of these heterocycles in medicinal chemistry. For example, the reaction between 2-chloropyridines and 2H-azirines, mediated by triflic anhydride, leads to the formation of C3-substituted imidazo[1,2-a]pyridines. This method demonstrates a key approach to accessing diverse heterocyclic compounds that are significant in drug development (Vuillermet, Bourret, & Pelletier, 2020).

Potential Therapeutic Applications

Imidazo[1,2-a]pyridines are recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Their widespread applicability is attributed to their "drug prejudice" scaffold, which is a part of various marketed preparations like zolimidine and zolpidem. The structural modifications of this scaffold have led to the discovery of novel therapeutic agents, showcasing the potential of these compounds in developing new drugs (Deep et al., 2016).

Biological Activities

The substituted imidazo[1,2-a]pyridines exhibit significant biological activities, such as gastric antisecretory and cytoprotective properties, without being histamine (H2) receptor antagonists or prostaglandin analogues. This unique mechanism suggests their potential as antiulcer agents, highlighting the diverse biological effects of these compounds beyond their therapeutic applications (Kaminski et al., 1985).

properties

IUPAC Name |

2-(azetidin-1-yl)-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-13-9-8(4-2-5-11-9)12-10(13)14-6-3-7-14/h2,4-5H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZAROTTWFKGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2875295.png)

![3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875297.png)

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875298.png)

![N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2875302.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875307.png)

![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)

![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)